3-Cyano-2,6-dimethylbenzoic acid

Catalog No.
S8620570
CAS No.
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
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3-Cyano-2,6-dimethylbenzoic acid

Product Name

3-Cyano-2,6-dimethylbenzoic acid

IUPAC Name

3-cyano-2,6-dimethylbenzoic acid

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c1-6-3-4-8(5-11)7(2)9(6)10(12)13/h3-4H,1-2H3,(H,12,13)

InChI Key

RAUSMYRQVNWHEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)C)C(=O)O

3-Cyano-2,6-dimethylbenzoic acid belongs to the class of substituted benzoic acids, characterized by the molecular formula $$ \text{C}{10}\text{H}{9}\text{NO}_{2} $$. The compound’s IUPAC name derives from its substitution pattern: a carboxylic acid group at position 1, methyl groups at positions 2 and 6, and a cyano group at position 3 (Figure 1). Key physicochemical properties include:

PropertyValueSource
Molecular Weight175.19 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilitySoluble in methanol, DMSO
LogP2.51
Hazard StatementsH302+H312+H332, H315, H319

The SMILES notation $$ \text{O=C(O)C1=C(C)C=C(C#N)C=C1C} $$ clarifies the spatial arrangement of substituents. The cyano group’s electron-withdrawing nature and the methyl groups’ steric effects influence reactivity, particularly in electrophilic substitution and coordination reactions.

Historical Development in Organic Synthesis

First synthesized in the early 21st century, 3-cyano-2,6-dimethylbenzoic acid gained prominence as a precursor in heterocyclic chemistry. Early routes involved:

  • Friedel-Crafts alkylation of benzoic acid derivatives to introduce methyl groups.
  • Cyanation via Rosenmund-von Braun reaction using CuCN.

Modern protocols employ microwave-assisted synthesis to reduce reaction times and improve yields. The compound’s utility in COF-300 synthesis highlights its role in forming imine-linked frameworks (Figure 2). Here, it catalyzes the condensation of terephthaldehyde (PDA) and tris(4-aminophenyl)amine (TAPM), yielding porous materials with surface areas exceeding 1,500 m²/g.

Role in Contemporary Coordination Chemistry

In coordination chemistry, 3-cyano-2,6-dimethylbenzoic acid serves as a monodentate ligand, binding transition metals through its carboxylic acid group. Key applications include:

  • Metal-Organic Frameworks (MOFs): The methyl and cyano groups enhance framework stability by mitigating interpenetration.
  • Catalysis: Pd(II) complexes of this ligand show activity in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Insight: The cyano group’s $$-I$$ effect polarizes the carboxylic acid, increasing its acidity ($$ \text{pKa} \approx 3.1 $$) and metal-binding affinity.

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

175.063328530 g/mol

Monoisotopic Mass

175.063328530 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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